molecular formula C19H23N7O B2873039 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396844-22-6

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2873039
CAS No.: 1396844-22-6
M. Wt: 365.441
InChI Key: ZNXDPAMEZXEEDX-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a derivative of 1H-1,2,3-triazol-4-yl methanone . It is a complex organic compound that contains multiple functional groups including a triazole ring, a piperazine ring, and an imidazole ring .


Synthesis Analysis

The synthesis of this compound or its analogs typically involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These derivatives are then screened for their in vitro cytotoxic activity against various cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a 1H-1,2,3-triazol-4-yl group, a piperazin-1-yl group, and a 2-phenyl-1H-imidazol-1-yl group . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The compound has been shown to exhibit cytotoxic activity, suggesting it may undergo reactions within biological systems .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have been conducted to synthesize novel derivatives of triazole and piperazine compounds and to evaluate their antimicrobial and antibacterial activities. For instance, novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were synthesized from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine. These compounds exhibited significant inhibition against various human pathogenic bacteria, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activity of Triazole Derivatives

Another study focused on synthesizing and evaluating the antimicrobial activities of some new pyridine derivatives, which included compounds featuring triazole and piperazine moieties. These compounds displayed variable and modest activity against investigated strains of bacteria and fungi, contributing to the understanding of their potential in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory Agents

Research into piperazine derivatives synthesized through the reaction with different benzimidazole derivatives revealed compounds with significant anti-inflammatory activity, suggesting the therapeutic potential of these molecules in inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Molecular Interactions and Antagonist Activity

Further studies explored the molecular interactions of specific triazole and piperazine derivatives with cannabinoid receptors, providing insights into the structural requirements for antagonist activity. This research underscores the importance of the spatial orientation and electrostatic characteristics of these compounds in binding to receptors, potentially contributing to the development of new pharmacological agents (Shim et al., 2002).

Future Directions

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone and its derivatives have shown promise in in vitro studies for their cytotoxic activity against various cell lines . Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential applications in cancer therapy.

Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Result of Action

The inhibition of the carbonic anhydrase-II enzyme by this compound can lead to a decrease in the rate of carbon dioxide to bicarbonate conversion. This can potentially affect various physiological processes, including pH regulation and CO2 transport .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-23-15-17(21-22-23)19(27)26-13-10-24(11-14-26)9-12-25-8-7-20-18(25)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXDPAMEZXEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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